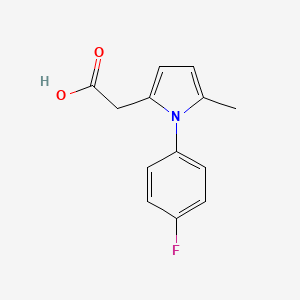
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlor-6-nitrophenyl)-2-oxopropansäure ist eine organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen wissenschaftlichen Bereichen von großem Interesse ist. Diese Verbindung weist eine Chlor- und eine Nitrogruppe auf, die an einen Phenylring gebunden sind, der wiederum mit einem 2-Oxopropansäure-Rest verbunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Chlor-6-nitrophenyl)-2-oxopropansäure umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Nitrierung von 2-Chlorbenzol zur Bildung von 2-Chlor-6-nitrobenzol. Dieser Zwischenstoff wird dann einer Friedel-Crafts-Acylierungsreaktion mit Oxalylchlorid unterzogen, um die 2-Oxopropansäure-Gruppe einzuführen. Die Reaktionsbedingungen erfordern häufig einen Lewis-Säure-Katalysator wie Aluminiumchlorid (AlCl3) und eine inerte Atmosphäre, um Nebenreaktionen zu verhindern.
Industrielle Produktionsmethoden
Im industriellen Maßstab kann die Produktion von 3-(2-Chlor-6-nitrophenyl)-2-oxopropansäure kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reagenzkonzentration gewährleisten eine gleichbleibende Produktqualität. Außerdem werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die gewünschten Reinheitsgrade zu erreichen.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(2-Chlor-6-nitrophenyl)-2-oxopropansäure durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch Nukleophile wie Amine oder Thiole substituiert werden.
Hydrolyse: Die Ester- oder Amidderivate dieser Verbindung können hydrolysiert werden, um die freie Säure zu ergeben.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas (H2), Palladium auf Kohlenstoff (Pd/C)
Substitution: Ammoniak (NH3), Thiole (RSH), Base (z. B. NaOH)
Hydrolyse: Saure oder basische wässrige Lösungen
Hauptprodukte
Reduktion: 3-(2-Amino-6-nitrophenyl)-2-oxopropansäure
Substitution: 3-(2-Substituierte-6-nitrophenyl)-2-oxopropansäure-Derivate
Hydrolyse: 3-(2-Chlor-6-nitrophenyl)-2-oxopropansäure
Wissenschaftliche Forschungsanwendungen
3-(2-Chlor-6-nitrophenyl)-2-oxopropansäure findet Anwendung in verschiedenen wissenschaftlichen Bereichen:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Pharmazeutika verwendet.
Biologie: Untersucht auf sein Potenzial als biochemisches Werkzeug zur Untersuchung von Enzymaktivitäten und Stoffwechselwegen.
Medizin: Erforscht auf sein Potenzial als therapeutisches Mittel, einschließlich entzündungshemmender und antimikrobieller Wirkungen.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien mit spezifischen funktionellen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Chlor-6-nitrophenyl)-2-oxopropansäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitro- und Chlorgruppen können an verschiedenen Bindungsinteraktionen beteiligt sein und die biologische Aktivität der Verbindung beeinflussen. So kann die Nitrogruppe beispielsweise eine Bioreduktion erfahren, wodurch reaktive Zwischenprodukte gebildet werden, die mit zellulären Komponenten interagieren können und zu therapeutischen oder toxischen Wirkungen führen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzene to form 2-chloro-6-nitrobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using oxalyl chloride to introduce the 2-oxopropanoic acid group. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. Additionally, purification steps like recrystallization or chromatography are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Ammonia (NH3), thiols (RSH), base (e.g., NaOH)
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: 3-(2-Amino-6-nitrophenyl)-2-oxopropanoic acid
Substitution: 3-(2-Substituted-6-nitrophenyl)-2-oxopropanoic acid derivatives
Hydrolysis: this compound
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid finds applications in various scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups can participate in various binding interactions, influencing the compound’s biological activity. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(2-Chlor-4-nitrophenyl)-2-oxopropansäure
- 3-(2-Brom-6-nitrophenyl)-2-oxopropansäure
- 3-(2-Chlor-6-methylphenyl)-2-oxopropansäure
Einzigartigkeit
3-(2-Chlor-6-nitrophenyl)-2-oxopropansäure ist einzigartig durch die spezifische Positionierung der Chlor- und Nitrogruppen am Phenylring, was ihre Reaktivität und Wechselwirkung mit biologischen Zielstrukturen erheblich beeinflusst. Diese besondere Struktur verleiht einzigartige chemische und biologische Eigenschaften und macht sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
36892-19-0 |
|---|---|
Molekularformel |
C9H6ClNO5 |
Molekulargewicht |
243.60 g/mol |
IUPAC-Name |
3-(2-chloro-6-nitrophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClNO5/c10-6-2-1-3-7(11(15)16)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
ZHHGJIKNTVWZTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B12002641.png)
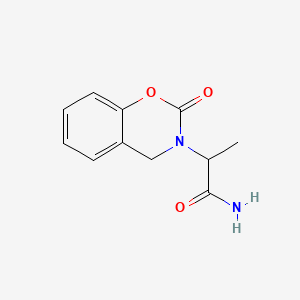
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)


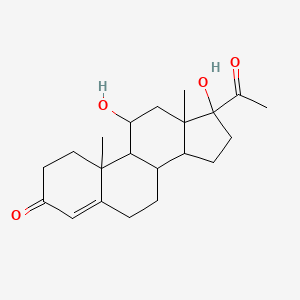
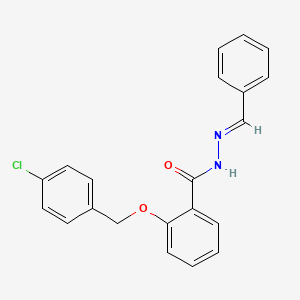


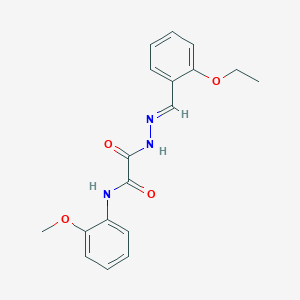
![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)
